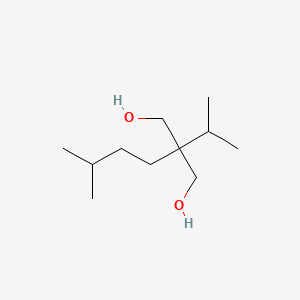

2-Isopentyl-2-isopropylpropane-1,3-diol

Description

The exact mass of the compound 2-Isopentyl-2-isopropylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopentyl-2-isopropylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopentyl-2-isopropylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylbutyl)-2-propan-2-ylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-6-11(7-12,8-13)10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHOZASFRNLRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CO)(CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471672 | |

| Record name | 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129228-29-1 | |

| Record name | 2-(3-Methylbutyl)-2-(1-methylethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-2-(3-methylbutyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 2-isopentyl-2-isopropyl-1,3-propanediol

CAS Registry Number: 129228-29-1 Chemical Formula: C₁₁H₂₄O₂ Molecular Weight: 188.31 g/mol [1][2]

Executive Summary

2-Isopentyl-2-isopropyl-1,3-propanediol is a sterically hindered, branched aliphatic diol.[1] It belongs to the class of 2,2-disubstituted 1,3-propanediols, which are critical intermediates in the synthesis of high-performance polyesters, polyurethane coatings, and internal electron donors for Ziegler-Natta olefin polymerization catalysts.[1]

Unlike its symmetrical analogs (e.g., 2,2-dimethyl-1,3-propanediol or Neopentyl Glycol), the asymmetric substitution (isopropyl vs. isopentyl) in this molecule disrupts crystalline packing, resulting in unique rheological properties—often manifesting as a viscous oil rather than a solid at room temperature. This guide details the physicochemical profile, synthesis pathways, and handling protocols for researchers utilizing this compound in drug development or materials science.

Physicochemical Profile

The following data aggregates experimental observations from patent literature and computed chemoinformatic models validated against structural analogs (e.g., 2,2-dibutyl-1,3-propanediol).

Core Physical Constants

| Property | Value / Description | Confidence Level |

| Physical State | Viscous Colorless Liquid / Oil | High (Patent Data [1]) |

| Melting Point | < 25°C (Likely supercools) | Medium (Inferred from asymmetry) |

| Boiling Point | ~290–300°C (at 760 mmHg) | Predicted (QSAR) |

| Boiling Point (Vacuum) | ~145–155°C (at 10 mmHg) | Predicted |

| Density | 0.92 – 0.95 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.50 | High (Computed [2]) |

| Topological Polar Surface Area | 40.5 Ų | High (Computed [2]) |

| Solubility (Water) | Insoluble / Sparingly Soluble | High |

| Solubility (Organics) | Soluble in MeOH, DCM, THF, Toluene | High |

Structural Analysis

The molecule features a quaternary carbon at position 2, flanked by two primary hydroxyl groups.

-

Steric Bulk: The isopropyl (branched C3) and isopentyl (branched C5) groups create significant steric hindrance around the central carbon. This "Gem-dialkyl effect" forces the hydroxymethyl groups into specific conformations, favoring cyclization reactions (e.g., formation of cyclic carbonates or acetals).

-

Reactivity: The primary hydroxyls are nucleophilic but hindered.[1] Acylation or etherification may require forcing conditions or specific catalysts compared to linear diols.

Synthesis & Production Architecture

The industrial synthesis of 2-isopentyl-2-isopropyl-1,3-propanediol utilizes Isovaleraldehyde (3-methylbutanal) as the primary feedstock.[1] The pathway involves a tandem Aldol condensation, hydrogenation, and a crossed Cannizzaro reaction.

Reaction Pathway Visualization

The following diagram outlines the stepwise construction of the quaternary center.

Figure 1: Synthetic route from isovaleraldehyde to the target diol via aldol dimerization and methylolation.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from patent methodologies [1] for laboratory-scale preparation.

Phase 1: Construction of the Carbon Skeleton

-

Reagents: Isovaleraldehyde, 20% w/v NaOH (aq), Methanol.

-

Procedure: Charge reactor with NaOH solution and methanol. Slowly add isovaleraldehyde under reflux. The base catalyzes the self-aldol condensation followed by dehydration.

-

Outcome: Formation of the unsaturated aldehyde (2Z)-2-isopropyl-5-methyl-2-hexenal.[1][3][4]

-

Purification: Phase separation. The organic layer contains the intermediate.

Phase 2: Saturation

-

Reagents: Intermediate from Phase 1, Hydrogen gas, Hydrogenation catalyst (Pd/C or Raney Nickel).

-

Procedure: Hydrogenate the double bond at elevated pressure (e.g., 5-10 bar) and moderate heat (50-80°C).

-

Control Point: Monitor consumption of H₂ to ensure the aldehyde carbonyl is not reduced to an alcohol yet (selectivity is key).

-

Outcome: Saturated aldehyde 2-isopropyl-5-methylhexanal.

Phase 3: Hydroxymethylation (The Tollens' Condensation) [1]

-

Reagents: Saturated aldehyde, Formaldehyde (37% aq), NaOH (inorganic base).

-

Mechanism: An Aldol-Cannizzaro sequence.[1] The alpha-proton is replaced by a hydroxymethyl group (Aldol), followed by a crossed Cannizzaro reaction reducing the aldehyde to the alcohol while oxidizing excess formaldehyde to formate.

-

Procedure:

-

Mix the aldehyde with formaldehyde (excess, typically 2.2–2.5 eq).

-

Add NaOH slowly to maintain temperature <60°C.

-

Stir until aldehyde is consumed (monitor via GC/TLC).

-

-

Work-up:

-

Extract with a solvent (e.g., Toluene or Ethyl Acetate).

-

Wash with water to remove sodium formate byproducts.

-

Evaporate solvent.

-

Final Purification: Vacuum distillation is required to obtain the pure viscous oil/solid.[1]

-

Analytical Characterization

To validate the identity of the synthesized or purchased material, use the following markers.

| Method | Expected Signature |

| ¹H NMR (CDCl₃) | δ 0.8–1.0 ppm: Multiple doublets (methyl groups of isopropyl/isopentyl).δ 1.1–1.6 ppm: Multiplets (methylene/methine backbone).δ 3.4–3.7 ppm: AB quartet or broad singlet (4H, –CH ₂OH).[1] The magnetic non-equivalence due to the chiral center (if unresolved) or pro-chiral center may split these signals. |

| IR Spectroscopy | 3200–3400 cm⁻¹: Broad O–H stretch (Strong).2850–2960 cm⁻¹: C–H aliphatic stretch (Strong, multiple bands due to branched alkyls).[1] |

| Mass Spectrometry | m/z 188 [M]+ (often weak).m/z 157 [M–CH₂OH]+ : Characteristic loss of hydroxymethyl group.[1] |

Applications in R&D

Ziegler-Natta Catalysis

This diol is a direct precursor to 1,3-diethers , which are high-performance internal electron donors for polypropylene production.[1] The specific steric bulk of the isopentyl/isopropyl combination tailors the tacticity and molecular weight distribution of the resulting polymer.

Pharmaceutical Intermediates

The 2,2-disubstituted 1,3-propanediol scaffold is pharmacologically active (sedative/muscle relaxant properties, similar to Meprobamate).[1][5] While this specific analog is bulky, it serves as a lipophilic scaffold for:

-

Pro-drug design: Increasing the logP of polar drugs via esterification.[1]

-

Modified Carbamates: Synthesis of lipophilic anticonvulsants.[1]

References

-

Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. World Intellectual Property Organization, WO2022078576A1, 2022.[1]

-

PubChem Compound Summary for CID 11745391: 2-Isopentyl-2-isopropylpropane-1,3-diol. National Center for Biotechnology Information (2025).[1]

-

2-(3-Methylbutyl)-2-(propan-2-yl)propane-1,3-diol Product Data. ChemScene, CS-0216155.[1][2]

Sources

- 1. 2-Isopentyl-2-isopropylpropane-1,3-diol | C11H24O2 | CID 11745391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]

- 5. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile of Hindered Alkyl-Substituted 1,3-Diols

Executive Summary: The Strategic Value of Steric Hindrance

In the landscape of functional excipients and polymer intermediates, hindered alkyl-substituted 1,3-diols occupy a critical niche. Unlike their linear counterparts (e.g., 1,3-propanediol) or vicinal diols (e.g., propylene glycol), these molecules feature a quaternary carbon at the C2 position. This structural anomaly—often achieved via gem-dimethyl or longer alkyl chain substitution—imparts two distinct advantages: superior hydrolytic stability in downstream ester derivatives and a tunable amphiphilic solubility profile .

For researchers in drug delivery and materials science, understanding the solubility thermodynamics of these diols is not merely about dissolution; it is about leveraging the Gem-Dialkyl Effect to engineer robust, oxidation-resistant formulations. This guide dissects the solubility profiles of key hindered diols, specifically contrasting short-chain variants like Neopentyl Glycol (NPG) with long-chain analogs like 2-Butyl-2-ethyl-1,3-propanediol (BEPD) .

Molecular Architecture & Thermodynamic Mechanisms

The solubility of hindered 1,3-diols is governed by a competition between the high lattice energy of the crystalline diol and the solvation energy provided by the solvent.

The "Gem-Dimethyl" Effect on Lattice Energy

The substitution at the C2 position dictates the crystal packing efficiency.

-

Symmetry & Packing: NPG (2,2-dimethyl) is highly symmetrical, leading to a tightly packed crystal lattice and a relatively high melting point (~128°C). However, the hydroxyl groups remain accessible for hydrogen bonding, allowing high water solubility.

-

Chain Length Disruption: As the alkyl chains lengthen (e.g., BEPD), the symmetry is broken, and the "floppy" alkyl tails disrupt the crystal lattice. This significantly lowers the melting point (BEPD melts at ~40–44°C), often resulting in waxy solids or supercooled liquids at room temperature.

Steric Shielding & Solvation Shells

The bulky groups at C2 do not just affect melting points; they physically shield the oxygen atoms.

-

Hydrophobic Shielding: In BEPD, the butyl and ethyl groups create a hydrophobic domain that repels water molecules, drastically reducing aqueous solubility despite the presence of two hydroxyl groups.

-

Organic Compatibility: This same steric bulk prevents the strong intermolecular hydrogen bonding network seen in simple polyols, making these hindered diols highly soluble in diverse organic solvents (esters, ketones, alcohols).

Visualization: Structure-Property Causality

The following diagram illustrates how C2-substitution shifts the physical properties from NPG to BEPD.

Figure 1: Mechanistic flow showing how steric substitution alters lattice energy and solubility profiles.

Comparative Solubility Data

The following data consolidates the solubility contrasts between the two primary classes of hindered 1,3-diols.

Table 1: Physicochemical Profile of Key Hindered 1,3-Diols

| Property | Neopentyl Glycol (NPG) | 2-Butyl-2-ethyl-1,3-propanediol (BEPD) |

| CAS Number | 126-30-7 | 115-84-4 |

| Molecular Weight | 104.15 g/mol | 160.25 g/mol |

| Physical State (25°C) | Crystalline White Solid | Waxy Solid / Supercooled Liquid |

| Melting Point | 127 – 130°C | 40 – 44°C |

| LogP (Octanol/Water) | ~0.1 (Hydrophilic) | ~2.8 (Lipophilic) |

| Water Solubility | Very High (~830 g/L) | Very Low (< 1.0 g/L) |

| Ethanol Solubility | High | Miscible |

| Mineral Oil Solubility | Low | High |

Key Insight for Formulators:

-

NPG behaves like a classic polyol (similar to glycerin) but provides a rigid backbone for polymer synthesis.

-

BEPD acts as a coupling agent or co-solvent . Its LogP of 2.8 places it in the ideal range for penetrating biological membranes (skin/cell walls), making it a candidate for transdermal drug delivery systems where it can solvate lipophilic actives while disrupting the stratum corneum.

Applications in Drug Development & Formulation[3][4][5][6][7]

Hydrolytic Stability in Polymer Therapeutics

The primary utility of hindered diols in pharma is in the synthesis of polyesters for controlled release .

-

Mechanism: In a standard polyester, the ester linkage is vulnerable to hydrolysis by water/enzymes. When NPG or BEPD is used as the diol component, the bulky alkyl groups at the alpha-position (relative to the ester oxygen) sterically block the approach of water molecules.

-

Result: Polymers made with hindered diols degrade much slower than those made with ethylene glycol, allowing for sustained drug release profiles over weeks rather than days.

Preservative Boosting & Antimicrobial Synergy

Medium-chain 1,2-diols (e.g., Caprylyl Glycol) are famous preservative boosters. However, hindered 1,3-diols like BEPD offer a unique alternative.

-

Amphiphilicity: The specific HLB of BEPD allows it to intercalate into bacterial cell membranes, increasing permeability and allowing lower doses of traditional preservatives (e.g., phenoxyethanol) to function effectively.

Experimental Protocol: Solubility Determination of Waxy Diols

Measuring the solubility of hindered diols like BEPD is challenging due to their waxy nature and tendency to form supersaturated solutions or emulsions rather than true solutions. The standard shake-flask method must be modified.

The "Equilibrium-Drift" Protocol

Objective: Determine thermodynamic solubility of a waxy solid (BEPD) in a solvent system.

Reagents & Equipment:

-

Test Substance: BEPD (High Purity >99%).

-

Solvent: Phosphate Buffer (pH 7.4) or Isopropyl Myristate (for lipophilic testing).

-

Detection: HPLC-RID (Refractive Index Detector) or GC-FID . Note: UV-Vis is ineffective as these diols lack chromophores.

Step-by-Step Methodology:

-

Supersaturation Preparation (The "Drift" Approach):

-

Instead of adding solid to liquid, melt the BEPD (approx. 45°C) and add the solvent to the melt.

-

Vortex heavily to create a fine dispersion.

-

Allow the system to cool to the target temperature (e.g., 25°C) while agitating. This approaches equilibrium from the "supersaturated" side, which is often faster for waxy solids.

-

-

Equilibration:

-

Place samples in a shaking incubator at 25°C ± 0.1°C for 48 to 72 hours .

-

Critical Checkpoint: Visually inspect for phase separation. BEPD may form an oily layer on water rather than crystals. If an oil layer exists, the aqueous phase is saturated.

-

-

Phase Separation:

-

Centrifuge at 10,000 RPM for 15 minutes (temperature controlled).

-

Carefully aspirate the supernatant (or aqueous lower layer if testing in oil) using a heated syringe filter (0.22 µm PVDF) to prevent the waxy solute from clogging or precipitating in the needle.

-

-

Quantification (HPLC-RID Conditions):

-

Column: Aminex HPX-87H or C18 (depending on solvent).

-

Mobile Phase: Acetonitrile/Water (isocratic).

-

Detector: Refractive Index (Temperature of cell must be stable, e.g., 35°C).

-

Calibration: Construct a curve using gravimetrically prepared standards of BEPD in the mobile phase.

-

Visualization: Analytical Workflow

Figure 2: Modified shake-flask protocol for determining solubility of waxy/low-melting hindered diols.

Conclusion

The solubility profile of hindered alkyl-substituted 1,3-diols is a direct function of the C2-substitution pattern . While the gem-dimethyl group in Neopentyl Glycol preserves water solubility and high crystallinity, the longer chains in BEPD invert the molecule's character to lipophilic and waxy.

For the drug development scientist, this offers a toolkit: use NPG -derivatives when constructing stable, hydrophilic polymer backbones, and deploy BEPD when a lipophilic coupling agent or membrane permeation enhancer is required. Accurate characterization requires moving beyond standard UV-Vis methods to Refractive Index or GC-based detection, respecting the unique thermodynamic behavior of these sterically hindered molecules.

References

-

PubChem. (2023).[1] Neopentyl glycol (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link][2]

-

PubChem. (2023).[1] 2-Butyl-2-ethyl-1,3-propanediol (Compound Summary).[4][5][6] National Library of Medicine. Retrieved from [Link]

-

Lubes'n'Greases. (2020).[7] Enhancing Esters Hydrolytic Stability and Biodegradability.[8] Retrieved from [Link] (General reference for steric hindrance mechanism in esters).

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[7] (Contextual reference for solubility protocols).

- OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. (Standard protocol basis).

Sources

- 1. 2-丁基-2-乙基-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alterchem.ru [alterchem.ru]

- 4. 2-Butyl-2-ethyl-1,3-propanediol | C9H20O2 | CID 61038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. lubesngreases.com [lubesngreases.com]

Thermodynamic & Kinetic Stability Profiles of 2,2-Disubstituted Propane-1,3-Diols

Executive Summary: The Neopentyl Advantage

In the architecture of small molecule scaffolds and polymer backbones, 2,2-disubstituted propane-1,3-diols represent a distinct stability "island." Unlike linear aliphatic diols (e.g., 1,3-propanediol), the introduction of geminal substituents at the 2-position creates a quaternary carbon center—often referred to as a neopentyl core.

This structural modification confers two distinct, yet seemingly contradictory, stability profiles:

-

Kinetic Resistance: The steric bulk of the substituents shields the functional groups, granting exceptional resistance to hydrolysis and oxidation (high shelf-life stability).

-

Thermodynamic Reactivity (Cyclization): The compression of bond angles (Thorpe-Ingold Effect) thermodynamically favors intramolecular cyclization, making these motifs ideal for self-immolative linkers and cyclic prodrugs.

This guide dissects the physicochemical mechanisms driving these behaviors and provides validated protocols for their characterization.

Structural Thermodynamics: The Thorpe-Ingold Effect

The defining feature of this class is the Gem-Dialkyl Effect (or Thorpe-Ingold Effect).[1][2][3] In a standard propane-1,3-diol, the C1-C2-C3 bond angle is approximately 112°, allowing the hydroxyl groups to rotate freely away from each other.

When bulky groups (

-

Angle Compression: Steric repulsion between

and -

Rotamer Population: The substituents destabilize the anti conformer, forcing the molecule into a gauche conformation where the hydroxyl groups are in close proximity.

Diagram 1: Structural Hierarchy & Angle Compression

Caption: Progression from linear to gem-disubstituted diols, illustrating how steric bulk drives angle compression and cyclization.

Chemical Stability Profiles

Hydrolytic Stability (The "Bodyguard" Effect)

While thermodynamic factors favor ring closure, the kinetic stability of esters derived from these diols is exceptionally high. This is critical for drug formulations and polymer coatings.

-

Mechanism: In an ester linkage (

), the geminal groups at the -

Data Comparison:

| Diol Backbone | Substituents (C2) | Relative Hydrolysis Rate (Esters) | Mechanism of Stability |

| Ethylene Glycol | H, H | 100 (Baseline) | None |

| 1,3-Propanediol | H, H | ~85 | Minor chain flexibility |

| Neopentyl Glycol (NPG) | Me, Me | < 5 | Steric Shielding |

| 2,2-Diethyl-1,3-PD | Et, Et | < 1 | Extreme Steric Shielding |

Thermal Oxidative Stability

The quaternary carbon is a "dead end" for many decomposition pathways.

-

Absence of

-Hydrogens: Most alcohols degrade thermally via -

Consequence: Decomposition requires higher energy radical cleavage (homolysis), significantly elevating the thermal decomposition temperature (

).

Cyclization Kinetics: The Prodrug Application

The thermodynamic drive to cyclize is exploited in pro-drug design .[3] By functionalizing the diol into a linear "open" state (e.g., a mono-ester or carbonate), the molecule is "spring-loaded." Upon activation, the Thorpe-Ingold effect drives rapid cyclization, expelling the drug payload.

Diagram 2: Cyclization-Release Pathway

Caption: The "spring-loaded" mechanism where steric compression drives rapid cyclization and drug release.

Experimental Protocols

To validate the stability of a novel 2,2-disubstituted diol, the following self-validating workflows are recommended.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Quantify the "Bodyguard Effect" (Kinetic Stability).

-

Preparation: Synthesize the di-acetate ester of the target diol.

-

Solvent System: Dissolve in 1:1 Acetonitrile:Phosphate Buffer (pH 8.0) to simulate aggressive physiological conditions.

-

Incubation: Heat to 60°C in a sealed vial.

-

Sampling: Aliquot every 4 hours for 48 hours.

-

Analysis: HPLC-UV or GC-MS.

-

Validation: Include Neopentyl Glycol Diacetate as a positive control (slow hydrolysis) and Ethylene Glycol Diacetate as a negative control (fast hydrolysis).

-

Protocol B: Differential Scanning Calorimetry (DSC) for Cyclization

Objective: Measure the thermodynamic propensity for ring closure.

-

Setup: Place the diol (or its activated carbonate precursor) in an aluminum pan.

-

Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen.

-

Observation:

-

Look for an exothermic peak (cyclization is typically exothermic due to bond formation, despite entropy loss).

-

Note: If testing the pure diol, you are looking for the boiling point vs. decomposition. For stability, a sharp endotherm (melting) followed by a flat baseline indicates high thermal stability.

-

Diagram 3: Experimental Workflow

Caption: Integrated workflow for characterizing thermal and chemical stability limits.

References

-

Thorpe-Ingold Effect & Cyclization Rates

-

Hydrolytic Stability of Neopentyl Esters

- Title: Why Neopentyl Glycol M

- Source: SD Look Chemical / Industrial Applic

-

Context: Details the "Steric Hindrance Effect" protecting ester bonds from hydrolysis.[4]

-

Thermal Decomposition Mechanisms

-

Title: Thermal Decomposition of Nitrate Esters (Includes 2,2-dimethyl-1,3-propanediol data).[6]

- Source: University of Rhode Island / Chem. Dept.

- Context: Proves the specific decomposition pathways (oxirane formation) and high stability due to lack of beta-hydrogens.

-

(Generalized academic source for nitrate ester decomposition mechanisms).

-

-

Applications in Drug Delivery

-

Title: Recent progress in selective functionalization of diols via organocatalysis.[7]

- Source: Royal Society of Chemistry (RSC).

- Context: Discusses the use of these scaffolds in regioselective synthesis for pharmaceutical intermedi

-

-

General Properties of Neopentyl Glycol

-

Title: Neopentyl Glycol (NPG) for Synthetic Lubricants: Superior Stability.[8]

- Source: NBInno.

- Context: Industrial verification of thermal and hydrolytic stability in extreme environments.

-

Sources

- 1. books.lucp.net [books.lucp.net]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. sdlookchem.com [sdlookchem.com]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 7. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane from diol precursors

[1][2][3][4]

Abstract

This guide details the synthetic protocol for 2-isopentyl-2-isopropyl-1,3-dimethoxypropane , a critical internal electron donor used in Ziegler-Natta catalysts for the polymerization of propylene.[1][2] The synthesis targets the exhaustive

Introduction & Strategic Analysis

The target molecule belongs to a class of 1,3-diethers that serve as high-performance internal donors in MgCl

Structural Challenges

The molecule features a quaternary carbon at position 2, substituted with an isopropyl group and an isopentyl group.[3]

-

Steric Hindrance: The hydroxyl groups are in a "neopentyl" position (primary carbons attached to a quaternary center).[1][2][3] While primary, they are kinetically shielded by the adjacent bulky alkyl groups.[3]

-

Solubility: The lipophilic alkyl tail (isopentyl) increases solubility in non-polar solvents, but the reaction requires polar environments to support the alkoxide nucleophile.[3]

-

Reactivity: Incomplete methylation (formation of the mono-ether) is the primary failure mode.[1][2][3] Conditions must drive the reaction to completion to avoid difficult chromatographic separations.

Retrosynthetic Logic

The most direct route to the target is the double Williamson ether synthesis of the corresponding diol.[3]

-

Target: 2-isopentyl-2-isopropyl-1,3-dimethoxypropane[4][5][1][2]

-

Precursor: 2-isopentyl-2-isopropylpropane-1,3-diol[4][5][1][2]

-

Reagents: Methyl Iodide (Electrophile), Sodium Hydride (Base).[1][2][3]

Figure 1: Reaction scheme for the exhaustive methylation of the hindered diol.

Precursor Preparation Note

If the diol precursor is not commercially available, it can be synthesized via two primary routes:

-

Industrial Route: Aldol condensation of isovaleraldehyde (3-methylbutanal) to form an

-unsaturated aldehyde, followed by hydrogenation and a crossed-Cannizzaro reaction with formaldehyde.[1][2][3] -

Laboratory Route: Reduction of diethyl 2-isopentyl-2-isopropylmalonate using Lithium Aluminum Hydride (LAH) in THF. This is often more accessible for small-scale R&D.[1][2][3]

Detailed Protocol: Exhaustive Methylation

Method A: Sodium Hydride / Methyl Iodide (High Purity / Lab Scale) Recommended for medicinal chemistry or catalyst screening where purity >99% is required.[1][2][3]

Safety Parameters

-

Sodium Hydride (NaH): Pyrophoric.[1][2][3] Reacts violently with water to release hydrogen gas.[1][2][3] Handle under inert atmosphere (Argon/Nitrogen).[1][2][3]

-

Methyl Iodide (MeI): Volatile, highly toxic, and a suspected carcinogen.[2][3] Use only in a well-ventilated fume hood.[1][3]

-

Exotherm: The deprotonation step is exothermic.[1][3] Strict temperature control is required.[1][2][3]

Reagents & Materials

| Reagent | Equiv.[1][2][3][6][7][8] | Role | Notes |

| 2-isopentyl-2-isopropylpropane-1,3-diol | 1.0 | Substrate | Dry thoroughly (azeotropic distillation with toluene if wet).[1][2] |

| Sodium Hydride (60% in oil) | 2.5 - 3.0 | Base | Excess ensures full deprotonation of both hydroxyls.[1][2][3] |

| Methyl Iodide (MeI) | 3.0 - 4.0 | Electrophile | Large excess drives kinetics against steric bulk.[1][2][3] |

| DMF (Anhydrous) | Solvent | Solvent | Promotes dissociation of the alkoxide ion pair.[2][3] |

| THF (Anhydrous) | Co-solvent | Solvent | Optional; improves solubility of the organic substrate.[2][3] |

Step-by-Step Methodology

1. Setup and Deprotonation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Charge the flask with NaH (60% dispersion, 3.0 equiv) .

-

Add anhydrous DMF (concentration ~0.2 M relative to diol). Cool the suspension to 0°C in an ice bath.

-

Dissolve the Diol (1.0 equiv) in a minimum amount of anhydrous DMF/THF (1:1).

-

Add the Diol solution dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) and stir for 1 hour. The solution should become a thick, opaque alkoxide suspension.[3]

2. Methylation

-

Cool the reaction mixture back to 0°C .

-

Add Methyl Iodide (4.0 equiv) dropwise via syringe or addition funnel.[1][2][3] Keep the internal temperature below 10°C.

-

Remove the ice bath.[1][2][3] Allow the reaction to warm to RT.

-

Stir at RT for 12–16 hours .

-

QC Check: Take a small aliquot, quench with water, extract with ether, and check via TLC (Hexane/EtOAc 8:2) or GC-MS.[1][2][3] The diol and mono-ether should be absent.[1][2][3]

-

Modification: If mono-ether persists, heat the reaction to 50°C for 2 hours. Do not exceed 50°C to prevent MeI evaporation (b.p. 42°C) unless using a sealed vessel or efficient condenser.[1][2][3]

-

3. Workup and Purification

-

Cool the mixture to 0°C.

-

Quench: Carefully add saturated aqueous NH

Cl dropwise to destroy excess NaH. (Caution: Hydrogen evolution).[1][2][3] -

Dilute with Water (5x reaction volume) to dissolve inorganic salts.[1][2][3]

-

Extraction: Extract with Diethyl Ether or MTBE (3 x volumes).

-

Note: The product is lipophilic and will partition readily into the organic phase.[3]

-

-

Wash: Wash the combined organic layers with:

-

Dry: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is typically >95% pure.[1][2][3] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or vacuum distillation.[2][3]

Alternative Protocol: Phase Transfer Catalysis (Industrial Viable)

Recommended for larger scale (>100g) where NaH handling is hazardous.[1][2][3]

-

Reagents: Diol (1.0 eq), NaOH (50% aq. solution, 10 eq), MeI or Dimethyl Sulfate (4.0 eq), Tetrabutylammonium Bromide (TBAB, 5 mol%).[2][3]

-

Solvent: Toluene.

-

Procedure: Mix Diol, Toluene, TBAB, and NaOH solution.[2][3] Heat to 40°C. Add MeI dropwise. Stir vigorously (high shear required) for 24h.

-

Pros: No H

gas; uses cheap NaOH.[1][2][3] -

Cons: Slower kinetics due to sterics; often requires Dimethyl Sulfate (more toxic) to push to completion.[1][2][3]

Visualization: Workup & Logic Flow

Figure 2: Workup flowchart ensuring removal of polar aprotic solvents and inorganic salts.

Quality Control & Characterization

Expected Physical Properties:

Spectroscopic Validation (Expected Data):

-

H NMR (400 MHz, CDCl

-

3.30 (s, 6H, 2x -OCH

-

3.20–3.40 (m, 4H, 2x -CH

- 1.8–2.0 (m, 1H, Isopropyl CH )[2][3]

-

0.9 (d, 6H, Isopropyl CH

- 0.8–1.5 (m, Isopentyl chain protons).[2][3]

-

3.30 (s, 6H, 2x -OCH

- C NMR: Look for the characteristic methoxy carbon signal at ~59 ppm and the ether methylene carbons at ~70-75 ppm.[1][2][3] The quaternary carbon usually appears around 40-45 ppm.[1][2][3]

Purity Criteria:

References

-

Preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. World Intellectual Property Organization, WO 2022/078576 A1, 2022.[1][2] Link

-

Solid Catalyst Component for Olefin Polymerization. Google Patents, WO 2014/079969 A1, 2014.[2][3] Link

-

Williamson Ether Synthesis. Master Organic Chemistry, 2014.[2][3] Link

-

2-Isopentyl-2-isopropylpropane-1,3-diol. PubChem, CID 11745391.[1][2][3][10] Link

Sources

- 1. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane|lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. CN103755565B - The preparation method of neopentyl glycol dimethacrylate - Google Patents [patents.google.com]

- 9. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents [patents.google.com]

- 10. 2-Isopentyl-2-isopropylpropane-1,3-diol | C11H24O2 | CID 11745391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of Novel Hindered Polyesters from 2-Isopentyl-2-isopropylpropane-1,3-diol for High-Performance Applications

Introduction

In the realm of polymer chemistry, hindered polyesters are a class of materials garnering significant attention for their exceptional durability, thermal stability, and resistance to hydrolysis. This enhanced performance stems from the steric hindrance around the ester linkages, which protects them from chemical attack. This application note provides a detailed guide for the synthesis of novel hindered polyesters using 2-isopentyl-2-isopropylpropane-1,3-diol, a unique diol with substantial steric bulk. The insights and protocols herein are tailored for researchers, scientists, and professionals in drug development and materials science who are looking to explore the potential of these next-generation polymers.

The core of this application note is to provide a robust and reproducible methodology for the synthesis of polyesters from 2-isopentyl-2-isopropylpropane-1,3-diol. We will delve into the rationale behind the selection of monomers, catalysts, and reaction conditions, drawing parallels with the well-established chemistry of neopentyl glycol (NPG)-based polyesters. The bulky isopentyl and isopropyl groups on the quaternary carbon of the diol are expected to impart significant steric shielding to the ester bonds, leading to polyesters with superior hydrolytic stability.

Rationale and Mechanistic Insights

The synthesis of polyesters is typically achieved through a polycondensation reaction between a diol and a dicarboxylic acid or its derivative.[1] The primary challenge in the polymerization of sterically hindered diols is their reduced reactivity compared to linear diols.[2] This necessitates the use of appropriate catalysts and optimized reaction conditions to achieve high molecular weight polymers.

The proposed synthesis will utilize a two-stage melt polycondensation process, a common industrial method for polyester production.[3] The first stage involves an esterification reaction to form low molecular weight oligomers, followed by a second stage of polycondensation under high vacuum and temperature to build up the polymer chains.

Catalyst Selection: The Role of Tin and Titanium Compounds

The choice of catalyst is critical for a successful polymerization. Tin-based catalysts, such as tin(II) chloride, are widely used in the synthesis of NPG polyesters and are known for their high activity.[4][5] Organotitanium catalysts, like tetraisobutyl titanate, are also effective but can be sensitive to water, which is a byproduct of the esterification reaction.[6] This application note will focus on the use of a tin-based catalyst due to its proven efficacy and robustness in similar systems.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of hindered polyesters from 2-isopentyl-2-isopropylpropane-1,3-diol and a representative dicarboxylic acid, adipic acid.

Materials and Equipment

| Materials | Equipment |

| 2-Isopentyl-2-isopropylpropane-1,3-diol | Reaction kettle with mechanical stirrer, thermometer, and nitrogen inlet |

| Adipic acid | Distillation column with a condenser and collection flask |

| Tin(II) chloride (catalyst) | Vacuum pump |

| Toluene (for azeotropic water removal) | Heating mantle |

| Nitrogen gas (inert atmosphere) | Standard laboratory glassware |

Protocol 1: Synthesis of Hindered Polyester via Melt Polycondensation

-

Reactor Setup: Assemble the reaction kettle with the mechanical stirrer, thermometer, nitrogen inlet, and distillation column. Ensure all glassware is dry and the system is leak-proof.

-

Charging the Reactor: Charge the reactor with 2-isopentyl-2-isopropylpropane-1,3-diol and adipic acid in a 1.1:1 molar ratio. The slight excess of diol compensates for any potential loss due to sublimation, a phenomenon observed with hindered diols like NPG.[5]

-

Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

-

First Stage (Esterification):

-

Begin stirring the mixture and gradually heat the reactor to 180-200°C.

-

Water will begin to distill off as the esterification reaction proceeds. Collect the water in the collection flask.

-

Monitor the reaction progress by measuring the amount of water collected. The first stage is typically complete when approximately 80-90% of the theoretical amount of water has been removed. This stage can take several hours.

-

-

Catalyst Addition:

-

Cool the reactor to below 150°C.

-

Add the tin(II) chloride catalyst (0.1-0.3% by weight of the total reactants).

-

-

Second Stage (Polycondensation):

-

Gradually increase the temperature to 220-240°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

-

The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

-

Continue the reaction under high vacuum and temperature until the desired molecular weight is achieved. This can be monitored by measuring the torque on the stirrer or by taking samples for analysis.

-

-

Product Recovery:

-

Once the reaction is complete, cool the reactor under a nitrogen atmosphere.

-

The resulting polyester can be extruded from the reactor or dissolved in a suitable solvent for further purification if necessary.

-

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of hindered polyesters.

Expected Properties and Characterization

The polyesters derived from 2-isopentyl-2-isopropylpropane-1,3-diol are anticipated to exhibit the following properties:

-

High Hydrolytic Stability: The bulky side groups will sterically hinder the ester linkages, making them less susceptible to hydrolysis.

-

Good Thermal Stability: The rigid structure imparted by the quaternary carbon center of the diol is expected to result in a high glass transition temperature (Tg) and good thermal stability.

-

Increased Solubility in Organic Solvents: The non-polar isopentyl and isopropyl groups may enhance the solubility of the polyester in common organic solvents.

A comprehensive characterization of the synthesized polyester should be performed using the following techniques:

| Property | Characterization Technique |

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) |

| Chemical Structure | Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy |

| Thermal Properties (Tg, Tm, Td) | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) |

| Mechanical Properties | Tensile Testing |

Troubleshooting and Safety Precautions

-

Sublimation of Diol: If significant sublimation of the diol is observed, consider using a lower initial reaction temperature or adding a small amount of a lower boiling point glycol to act as a refluxing agent.[5]

-

Low Molecular Weight: If the final polymer has a low molecular weight, ensure that the reaction was carried out under a high vacuum for a sufficient amount of time to effectively remove the water of condensation. Also, verify the purity of the monomers and the activity of the catalyst.

-

Safety: The synthesis should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, and consult the safety data sheets (SDS) for each substance before use.

Conclusion

The synthesis of hindered polyesters from 2-isopentyl-2-isopropylpropane-1,3-diol presents a promising avenue for the development of high-performance materials. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this novel class of polymers. The unique structure of this diol is expected to yield polyesters with enhanced durability and stability, making them suitable for a wide range of applications, from advanced coatings and adhesives to specialized biomedical devices.

References

- van der Meulen, I., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.

-

ResearchGate. (2025). Terephthalic acid, neopentyl glycol and trimethylolpropane polyesterification using versatile and highly efficient tin complexes as catalysts precursors. Retrieved from [Link]

- Google Patents. (n.d.). WO2004069896A1 - Process for producing neopentyl-glycol based polyesters.

- Google Patents. (n.d.). EP1115925B1 - Polyesters containing neopentyl glycol and fibers formed therefrom.

-

Polymer Pedia. (2014). Hydrolysis Resistant Polyester Polyurethane. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved from [Link]

- Google Patents. (n.d.). US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters.

-

MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

-

PMC. (n.d.). Direct Synthesis of Polyesterether from Ethylene Glycol. Retrieved from [Link]

-

Semantic Scholar. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. Retrieved from [Link]

-

PMC. (2024). The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Retrieved from [Link]

-

Nature. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Retrieved from [Link]

-

ACS Publications. (2025). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. Retrieved from [Link]

-

MDPI. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Retrieved from [Link]

-

PMC. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Retrieved from [Link]

-

ACS Publications. (2005). Environmentally Benign Polyester Synthesis by Room Temperature Direct Polycondensation of Dicarboxylic Acid and Diol. Retrieved from [Link]

-

MDPI. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, Properties and Applications of Unsaturated Polyesters. Retrieved from [Link]

-

Stacoat. (n.d.). Synthesis of 3D-PEPS according to 2 related pathways. Retrieved from [Link]

- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.

-

WIPO Patentscope. (2022). WO/2022/078576 PROCESS FOR THE PREPARATION OF 2-ISOPENTYL-2-ISOPROPYL-1,3-DIMETHOXYPROPANE. Retrieved from [Link]

-

RSC Publishing. (2022). Controlled, one-pot synthesis of recyclable poly(1,3-diene)-polyester block copolymers, catalyzed by yttrium β-diketiminate complexes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]

- 6. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]

Application Note: High-Purity Synthesis of 2,2-Disubstituted 1,3-Diols via Tollens’ Condensation

Abstract

This application note details the laboratory-scale synthesis of 2,2-disubstituted 1,3-diols, specifically focusing on the Tollens’ Condensation (crossed Aldol-Cannizzaro reaction). While often colloquially termed "aldol condensation," the synthesis of these 1,3-diols requires a tandem sequence: an initial aldol addition of an

Introduction & Mechanistic Theory[1][2][3]

The synthesis of 2,2-disubstituted 1,3-diols presents a unique challenge: the target molecule possesses a quaternary carbon, preventing the standard E1cB elimination typical of "aldol condensations" (which yield enones). Instead, the reaction pathway must be steered toward reduction.

The Tollens’ Condensation

The most efficient "one-pot" chemical method is the Tollens’ condensation. It utilizes a stoichiometric excess of formaldehyde (

-

Electrophile (Aldol Step): Reacts with the enolizable aldehyde to form a

-hydroxy aldehyde (aldol adduct).[1] -

Reductant (Cannizzaro Step): A second equivalent of HCHO acts as a hydride donor to reduce the aldol adduct to the diol, while itself oxidizing to formate.

Reaction Scheme

Substrate: Isobutyraldehyde (

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical transition from the aldol adduct to the final diol, highlighting the hydride transfer mechanism.

Figure 1: Mechanistic pathway of the Tollens’ condensation. Note the dual role of formaldehyde as both carbon source and reducing agent.[2]

Experimental Protocol

Target: 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) Scale: 1.0 Molar (approx. 100g theoretical yield)

Reagents & Equipment

| Reagent | Specification | Role |

| Isobutyraldehyde | >99%, freshly distilled | Substrate |

| Formaldehyde | 37% aq. solution (Formalin) | Electrophile & Reductant |

| Potassium Carbonate ( | Anhydrous, powder | Base Catalyst |

| Water | Deionized | Solvent |

| Equipment | Specification | Purpose |

| Reactor | 3-Neck Round Bottom Flask | Main vessel |

| Addition Funnel | Pressure-equalizing | Controlled aldehyde addition |

| Thermometer | Digital, internal probe | Critical temp monitoring |

Step-by-Step Procedure

Phase 1: Reagent Preparation & Initiation

-

Charge Reactor: In the 3-neck flask, combine 2.2 equivalents of Formaldehyde (165 mL of 37% solution) and 1.0 equivalent of Potassium Carbonate (69g dissolved in minimal water).

-

Expert Insight: Using

is milder than NaOH, reducing the risk of resinification (polymerization) of the aldehyde, though the reaction time is slightly longer.

-

-

Temperature Control: Cool the mixture to 15–20°C using an ice-water bath.

-

Critical Parameter: The Cannizzaro reaction is highly exothermic. Starting cool allows control over the initial aldol step before the heat-generating reduction takes over.

-

Phase 2: Controlled Addition (The Aldol Step)

-

Addition: Place 1.0 equivalent of Isobutyraldehyde (72g) in the addition funnel.

-

Rate: Add dropwise over 60–90 minutes.

-

Monitoring: Maintain internal temperature below 35°C .

-

Why: Temperatures >40°C during addition promote the evaporation of isobutyraldehyde (b.p. 63°C) and the formation of Tishchenko ester byproducts.

-

Phase 3: The Cannizzaro Drive

-

Heating: Once addition is complete, remove the ice bath. The reaction may self-heat.

-

Reflux: Gradually heat the mixture to 60–70°C and hold for 2 hours.

-

Validation: Monitor the disappearance of the intermediate hydroxypivaldehyde via TLC (Ethyl Acetate:Hexane 1:1) or GC. The spot for the aldehyde should vanish, leaving the lower-running diol.

-

Phase 4: Workup & Purification[3]

-

Concentration: Distill off excess formaldehyde and water under reduced pressure (rotary evaporator) until a thick syrup remains.

-

Extraction: Dissolve the syrup in warm water and perform continuous extraction with Ethyl Acetate or Toluene (if product is sufficiently hydrophobic). For NPG, crystallization from benzene or ethyl acetate/hexane is common.

-

Alternative: For high purity, vacuum distillation is preferred. NPG boils at ~208°C (atm), so high vacuum (<10 mmHg) is required to distill at manageable temperatures (~100°C).

-

-

Crystallization: Dissolve the crude solid in hot benzene or ethyl acetate, filter while hot to remove formate salts, and cool to crystallize.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2,2-disubstituted 1,3-diols.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Target Range | Deviation Consequence | Corrective Action |

| Stoichiometry | 2.2 - 2.5 eq HCHO | < 2.0 eq: Incomplete reduction, mixed aldol products. | Ensure excess Formalin is used; account for volatility. |

| Addition Temp | 15°C - 30°C | > 40°C: Vapor loss of substrate; Tishchenko ester formation. | Increase cooling capacity; slow addition rate. |

| pH | 9 - 11 | < 8: Reaction stalls. > 12: Polymerization of formaldehyde. | Buffer with Carbonate; add base slowly if pH drops. |

| Formate Removal | N/A | Salt contamination in final product. | Hot filtration during crystallization is mandatory. |

Common Impurities

-

Hydroxypivalyl Hydroxypivalate (Tishchenko Ester): Formed if the Cannizzaro step is too slow or base concentration is too low.

-

Formals: Cyclic acetals formed from the reaction of the diol product with excess formaldehyde under acidic conditions (avoid acidifying the workup too early).

References

-

Organic Syntheses. "2,2-Dimethyl-1,3-Propanediol". Org.[4][5][6][7] Synth.1959 , 39, 630-635. Link (Note: While this link refers to derivatives, the core NPG synthesis is foundational in Org. Syn. history).

-

ChemicalBook. "The synthesis method of neopentyl glycol". ChemicalBook Industrial Processes. Link

-

National Institutes of Health (PMC). "Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde". Materials (Basel). 2021 , 14(18), 5419. Link

-

Science Snail. "The Tollens Condensation: Mechanism and Protocol". The Science Snail Chemistry Portal. Link

-

Jiuan Chemical. "Understanding the Neopentyl Glycol Production Process". Industrial Application Notes. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. mdpi.com [mdpi.com]

- 4. 2,2-Dimethyl-1,3-propanediol, 2.5 kg, CAS No. 126-30-7 | Aliphatic Alcohols | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 5. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buy Neopentyl Glycol | PENPET - Chemical trading company [penpet.com]

Advanced Catalytic Architectures: Utilizing 1,3-Diether Donors for High-Isotacticity Polypropylene Synthesis

[1]

Executive Summary

This guide details the application of 1,3-diether internal donors (specifically 2,2-disubstituted-1,3-dimethoxypropanes) in the synthesis of isotactic polypropylene (iPP).[1] Unlike 4th-generation phthalate-based systems, 1,3-diethers function as "super-donors," enabling the production of high-isotacticity polymers without the requirement for External Electron Donors (EEDs).

Key Advantages for Development:

-

Phthalate-Free Chemistry: Compliant with REACH and medical-grade standards (ISO 10993) for drug delivery devices (syringes, IV bags).

-

Narrow Molecular Weight Distribution (MWD): Ideal for high-speed fiber spinning and thin-wall injection molding.

-

High Hydrogen Response: Superior control over Melt Flow Rate (MFR) during reactor operations.

Mechanistic Principles: The "Diether Effect"

The superiority of 1,3-diethers stems from their specific coordination geometry with the

Coordination Chemistry

In Ziegler-Natta catalysis, the active sites are located on the coordinate-unsaturated edges of

-

Phthalates (4th Gen): Bind to the (110) face but are easily displaced by the aluminum alkyl cocatalyst (

) unless a silane External Donor (EED) is added to restore stereoselectivity. -

1,3-Diethers (5th Gen): Form a stable, bidentate chelate with the

atom on the (110) face. The specific distance between the two oxygen atoms (

Causality: The high steric bulk of the substituents at the 2-position (e.g., isopropyl, isobutyl, or fluorenyl groups) creates a rigid steric environment. This forces the incoming propylene monomer to insert in a specific orientation (stereocontrol) and prevents the donor from being extracted by the cocatalyst. Consequently, no external donor is required. [2]

Catalyst Architecture Diagram

Figure 1: Mechanistic interaction of 1,3-diether donors stabilizing the active site on the MgCl2 lattice.

Experimental Protocols

Protocol A: Synthesis of Diether-Modified Catalyst

Objective: Preparation of a

Safety:

Materials:

-

Anhydrous

adduct ( - (neat).[3]

-

Internal Donor: 9,9-bis(methoxymethyl)fluorene (BMMF).

-

Solvent: Anhydrous Toluene or Chlorobenzene.

Step-by-Step Procedure:

-

Suspension: In a 500 mL multi-neck reactor equipped with a mechanical stirrer, suspend

of -

Titanation (1st Stage): Slowly add

of -

Heating & Donor Addition:

-

Raise temperature to

. -

Add the 1,3-diether donor (molar ratio

). -

Heat the mixture to

and hold for 2 hours with stirring (500 rpm).

-

-

Filtration: Stop stirring, allow the solid to settle, and siphon off the supernatant liquid (containing excess

and reaction byproducts). -

Titanation (2nd Stage): Add fresh

( -

Washing: Siphon off liquid. Wash the solid catalyst 6 times with anhydrous hexane at

until no chloride ions are detected in the wash (titrate with -

Drying: Dry the catalyst under vacuum at

.

Validation Criteria:

-

Ti Content:

. -

Donor Content:

.

Protocol B: Bulk Polymerization of Propylene

Objective: Evaluate catalyst performance and polymer isotacticity.

Materials:

-

Catalyst from Protocol A.

-

Cocatalyst: Triethylaluminum (TEAL), 10% wt in hexane.

-

Monomer: Polymerization grade Propylene (liquid).

-

Hydrogen (chain transfer agent).

Step-by-Step Procedure:

-

Reactor Prep: Purge a 2L stainless steel autoclave with nitrogen at

for 1 hour to remove moisture. Cool to -

Scavenging: Introduce TEAL (

) into the reactor to scavenge residual poisons. -

Catalyst Injection:

-

Mix

of solid catalyst with TEAL ( -

Note: No External Donor (Silane) is added.

-

-

Feeding:

-

Inject the catalyst mixture into the reactor using a stream of liquid propylene (

). -

Add Hydrogen gas (

, standard volume) to control molecular weight.

-

-

Polymerization:

-

Raise temperature to

within 10 minutes. -

Maintain reaction for 1 hour under stirring (typical pressure

).

-

-

Quenching: Vent unreacted monomer. Flush reactor with nitrogen. Collect polymer powder.

Polymerization Workflow Diagram

Figure 2: Operational workflow for bulk propylene polymerization using diether catalysts.

Data Analysis & Characterization

Comparative Performance

The following table contrasts the performance of a standard 4th Generation (Phthalate) system against the 5th Generation (Diether) system described above.

| Feature | Phthalate System (4th Gen) | Diether System (5th Gen) | Impact on Application |

| External Donor | Required (Silane) | None Required | Simplified process; lower cost. |

| Activity | Higher throughput; lower catalyst residue. | ||

| Isotacticity (I.I.) | Higher stiffness and heat resistance. | ||

| MW Distribution | Broad ( | Narrow ( | Reduced warpage in molding; better fiber spinning. |

| Hydrogen Response | Moderate | Very High | Access to ultra-high melt flow grades (MFR > 100). |

| Toxicity Profile | Phthalate concerns | Clean / Phthalate-Free | Medical/Food Grade compliant. |

Analytical Methods

To validate the protocol, the following analyses are mandatory:

-

NMR Triad Analysis (

): To determine stereoregularity. Look for the mmmm pentad signal. Diether catalysts typically yield mmmm > 97%. -

GPC (Gel Permeation Chromatography): To confirm Narrow MWD. A Polydispersity Index (PDI) of

confirms the "diether effect." -

Xylene Solubles (XS): Gravimetric analysis. Target XS

indicates high stereospecificity.

Medical & Drug Delivery Applications

For drug development professionals, the transition to 1,3-diether PP is critical for Extractables and Leachables (E&L) studies.

-

Regulatory Compliance: Phthalates (like DIBP, DEHP) are classified as Substances of Very High Concern (SVHC) under REACH due to endocrine disruption potential.

-

Application: 1,3-diether PP is the material of choice for:

-

Disposable Syringes: High transparency (due to narrow MWD) and radiation resistance.

-

IV Bags: No migration of plasticizers into the drug solution.

-

Labware: Pipette tips requiring low retention and high purity.

-

References

-

Barbé, P. C., Cecchin, G., & Noristi, L. (1987). The Catalytic System Ti-Complex/MgCl2.[4][5][6][7] Advances in Polymer Science. Link

-

Chadwick, J. C. (2003). Ziegler–Natta catalysts for propylene polymerization: structural insights and mechanistic models. Macromolecular Symposia. Link

- Morini, G., Balbontin, G., & Gurevitch, Y. (2013). Ziegler-Natta Catalysts for Propylene Polymerization: The Role of Internal and External Donors. LyondellBasell Technical Paper.

-

SABIC Global Technologies. (2021). Process for polymerization of polypropylene using Ziegler-Natta procatalyst with novel 1,3-diether internal electron donors.[8][4][9] WO2021063930A1.[9] Link

-

European Chemicals Agency (ECHA). Authorization List (Annex XIV) - Phthalates.[10]Link

Sources

- 1. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor [iris.unito.it]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. WO2021063930A1 - Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors - Google Patents [patents.google.com]

- 10. borealisgroup.com [borealisgroup.com]

Scale-up synthesis methods for 2-isopentyl-2-isopropylpropane-1,3-diol

Application Note: Process Development and Scale-Up of 2-Isopentyl-2-isopropylpropane-1,3-diol

Executive Summary

This Application Note details the scalable synthesis of 2-isopentyl-2-isopropylpropane-1,3-diol (CAS: 129228-29-1), a specialized gem-disubstituted diol. Structurally analogous to neopentyl glycol but with significantly higher steric bulk and lipophilicity, this molecule serves as a critical intermediate for hydrolytically stable polyesters, high-performance lubricants, and pharmaceutical linkers.

The bulky quaternary center at the 2-position presents specific synthetic challenges, particularly regarding the sequence of alkylation and the reduction of the sterically hindered ester moieties. This guide prioritizes a Malonate-Red-Al route designed for reliability, safety, and reproducibility in Kilo-Lab environments (1–10 kg scale), while acknowledging alternative industrial aldol routes.

Strategic Pathway Selection

Two primary retrosynthetic pathways exist for this target. The selection depends heavily on available equipment and scale.

Pathway A: The Malonate Diester Route (Recommended for Pharma/Fine Chem)

-

Mechanism: Sequential alkylation of diethyl malonate followed by hydride reduction.

-

Pros: High reliability; uses standard multipurpose reactors; avoids high-pressure hydrogenation; highly modular.

-

Cons: Lower atom economy compared to Pathway B.

-

Verdict: This is the focus of this Application Note due to its operational robustness.

Pathway B: The Aldol-Cannizzaro Route (Industrial/Commodity Scale)

-

Mechanism: Self-aldol condensation of isovaleraldehyde

Hydrogenation -

Pros: High atom economy; low raw material cost.

-

Cons: Requires specialized high-pressure hydrogenation (to reduce the

-unsaturated aldehyde intermediate) and precise catalyst control to prevent side reactions.

Retrosynthetic Analysis & Workflow

The synthesis constructs the quaternary center by exploiting the nucleophilicity of malonate enolates.

Critical Chemical Logic: The order of alkylation is decisive.

-

Isopropyl Group: Introduction of a secondary alkyl group via

is slow and prone to elimination ( -

Isopentyl Group: A primary alkyl halide (1-bromo-3-methylbutane) undergoes fast, clean

substitution.

Figure 1: Retrosynthetic logic prioritizing the introduction of the primary alkyl group (isopentyl) onto the hindered secondary-substituted malonate.

Detailed Protocols

Protocol A: Synthesis of Diethyl 2-isopentyl-2-isopropylmalonate

Objective: Create the quaternary carbon center. Scale: 1.0 mol basis.

| Reagent | MW | Equiv.[1][2][3] | Mass/Vol | Role |

| Diethyl isopropylmalonate | 202.25 | 1.0 | 202.3 g | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 | 44.0 g | Base |

| 1-Bromo-3-methylbutane | 151.05 | 1.2 | 181.3 g | Electrophile |

| DMF (Anhydrous) | - | - | 1.0 L | Solvent |

Step-by-Step Methodology:

-

Reactor Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal temperature probe, and N2 inlet.

-

Deprotonation:

-

Charge NaH and DMF. Cool to 0°C.

-

Add Diethyl isopropylmalonate dropwise over 60 minutes. Caution: H2 gas evolution.

-

Allow the mixture to warm to 25°C and stir for 1 hour to ensure complete enolate formation. The solution should become clear or slightly turbid.

-

-

Alkylation:

-

Add 1-Bromo-3-methylbutane (Isopentyl bromide) in a single portion.

-

Heat the reaction mixture to 80°C .

-

Monitor: Track consumption of the starting material by GC-MS. The reaction typically requires 6–12 hours. The steric bulk of the isopropyl group retards the attack on the incoming bromide.

-

-

Workup:

-

Cool to room temperature.[4] Quench carefully with water (500 mL) to destroy excess hydride.

-

Extract with MTBE (3 x 400 mL).

-

Wash combined organics with Brine (2 x 500 mL) to remove DMF.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Purification:

-

Vacuum distillation is required to separate the product from unreacted starting material and mineral oil.

-

Target BP: ~135–145°C at 5 mmHg.

-

Protocol B: Scale-Up Reduction using Red-Al

Why Red-Al? While Lithium Aluminum Hydride (LAH) is standard on a gram scale, it is hazardous at the kilo-scale due to pyrophoricity and the formation of "granite-like" aluminum salts that trap product. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is non-pyrophoric, soluble in toluene, and thermodynamically more stable, making it the industrial standard for hindered ester reductions [2].

Scale: 1.0 mol diester input.

| Reagent | MW | Equiv.[1][2][3] | Mass/Vol | Role |

| Diethyl 2-isopentyl-2-isopropylmalonate | ~272.4 | 1.0 | 272.4 g | Substrate |

| Red-Al (70% wt in Toluene) | 202.16 | 3.5* | ~1010 g (~980 mL) | Reductant |

| Toluene (Anhydrous) | - | - | 1.5 L | Solvent |

| Rochelle Salt (sat. aq.) | - | - | 1.0 L | Quench |

*Note: 3.5 equivalents of hydride are used (theoretical is 2.0 per ester, total 4.0 hydride equivalents needed? No. Each Red-Al molecule provides 2 hydrides. Stoichiometry: 1 mol diester requires 4 mol H-. 1 mol Red-Al provides 2 mol H-. Thus, 2.0 mol Red-Al is stoichiometric. We use 3.5 mol Red-Al (1.75 excess) to drive the reaction against steric hindrance).

Step-by-Step Methodology:

-

Dosing Strategy:

-

Charge Red-Al solution and Toluene into the reactor. Heat to 60°C .

-

Expert Insight: Unlike LAH, where ester is added to hydride, Red-Al reactions are often run by adding the ester to the hot Red-Al solution ("Inverse Addition") or vice-versa. For hindered substrates, adding the ester to the pre-heated Red-Al ensures immediate high concentration of reductant, driving the reaction.

-

-

Reaction:

-

Add the Diester (diluted 1:1 in Toluene) dropwise to the Red-Al solution over 2 hours.

-

Exotherm Control: Maintain internal temperature between 60–70°C.

-

After addition, reflux (110°C) for 4 hours. The steric hindrance at the quaternary center requires thermal energy to drive the reduction of the intermediate aldehyde/hemiacetal species to the alcohol.

-

-

Quenching (The Critical Step):

-

Cool mixture to 10°C.

-

Protocol: Slowly add the reaction mixture into a pre-chilled solution of 20% aqueous Rochelle Salt (Potassium Sodium Tartrate).

-

Why? Rochelle salt chelates the aluminum species, preventing the formation of slimy emulsions common with hydroxide quenches [3].

-

Stir vigorously for 2 hours until two clear layers form.

-

-

Isolation:

-

Separate the organic (Toluene) layer.

-

Wash aqueous layer with Ethyl Acetate (2 x 500 mL).

-

Combine organics, wash with brine, and dry.

-

-

Purification:

-

Concentrate to obtain the crude diol (viscous oil or low-melting solid).

-

Crystallization: Dissolve in hot Hexanes or Heptane/IPA (9:1). Cool slowly to 0°C. The diol should crystallize as white needles.

-

Alternative: If the product remains an oil (common with isopentyl mixtures), perform high-vacuum distillation (BP approx 160°C @ 1 mmHg).

-

Process Engineering & Safety Visualization

The following diagram illustrates the scale-up reactor configuration, emphasizing the "Inverse Quench" technique required for aluminum hydride workups.

Figure 2: Process flow diagram highlighting the safety-critical quench step using Rochelle Salt to manage aluminum byproducts.

Quality Control & Characterization

-

1H NMR (CDCl3): Look for the disappearance of the ethyl ester quartet (~4.1 ppm). The product will show distinct signals for the -CH2OH protons (singlet or AB quartet depending on conformation) around 3.4–3.6 ppm. The isopropyl methyls will appear as a doublet, and the isopentyl methyls as a doublet further upfield.

-

GC-MS: Ensure no mono-reduced (alcohol-ester) intermediate remains.

-

Water Content: Karl Fischer titration is essential if the diol is to be used in polyurethane synthesis, as moisture competes with isocyanates.

References

-

Patent: De Vries, J. G., et al. "Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane." WO2022078576A1. World Intellectual Property Organization. Link (Describes the aldehyde/Cannizzaro route to the diol precursor).

-

Article: Bajwa, N., & Jennings, M. P. (2008).[5][6] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." The Journal of Organic Chemistry, 73(9), 3638–3641. Link (Demonstrates Red-Al efficacy and chelation models).

-

Protocol: Fieser, L. F., & Fieser, M. (1967).[7] Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for Aluminum Hydride workups; Rochelle salt modification is the modern standard for scale-up).

-

Data: PubChem Compound Summary for CID 11745391, 2-Isopentyl-2-isopropylpropane-1,3-diol.[8] Link

Sources

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]

- 6. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. 2-Isopentyl-2-isopropylpropane-1,3-diol | C11H24O2 | CID 11745391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reduction of 2-Isopropyl-2-Isopentylmalonate

Topic: Improving yield in the reduction of 2-isopropyl-2-isopentylmalonate to 2-isopropyl-2-isopentylpropane-1,3-diol. Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Core Challenge

The Problem: Users frequently report yields below 50% when reducing 2-isopropyl-2-isopentylmalonate.

The Cause: This substrate possesses a quaternary carbon at the

The Solution: Yields >85% are achievable by shifting from standard protocols to a High-Force Reduction strategy:

-

Thermodynamic Forcing: Utilizing THF at reflux (66°C) rather than Diethyl Ether (35°C).

-

Stoichiometric Excess: Increasing Lithium Aluminum Hydride (LAH) loading to 2.5 equivalents.

-

Lattice Disruption: Implementing the Fieser Workup to prevent product entrapment in aluminum emulsions.

Troubleshooting Guide & FAQs

Category A: Reaction Incompleteness[1]

Q: I used 1.0 equivalent of LAH, but I still see starting material on TLC. Why?

A: While 1.0 molar equivalent of LiAlH

-

Fix: Increase LAH to 2.0–2.5 equivalents . The excess hydride concentration drives the kinetics forward according to Le Chatelier’s principle.

Q: The reaction stalls after 4 hours. Should I add more LAH?

A: If you are in Diethyl Ether (Et

-

Fix: Switch solvent to Tetrahydrofuran (THF) . The higher boiling point (66°C vs 35°C) provides the thermal energy required to overcome the steric barrier.

Category B: Workup & Isolation (The "Yield Killer")

Q: My crude mixture turned into a thick, grey gel during quenching. I can't filter it. A: You are experiencing the "Aluminum Sponge" effect. Random quenching with water generates undefined hydrated aluminum oxides that trap your diol product in their lattice.

-

Fix: Use the Fieser Workup (see Protocol below). This generates a granular, sand-like precipitate of lithium aluminate that releases the product and filters easily.

Q: Can I use NaBH

-

Alternative: If LAH is strictly prohibited, use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 80°C. It is more thermally stable and soluble, but LAH remains the gold standard for this specific transformation.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-RED-MAL-04)

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Attribute |

| Substrate | 1.0 | Reactant | Dry, azeotroped with toluene if needed |

| LiAlH | 2.5 | Reductant | Use solution for safer handling |

| THF (Anhydrous) | 10-15 V | Solvent | Inhibitor-free, Dry (<50 ppm H |

| Rochelle's Salt | N/A | Workup | Saturated aqueous solution (Alternative to Fieser) |

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (N

) for 15 mins. -

Reagent Charge: Charge LiAlH